Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.75 (s, 1H) : Singlet for the amide proton (NHCO).
- δ 7.85–7.25 (m, 9H) : Multiplet signals for aromatic protons from the benzamide and quinazolinyl rings.
- δ 6.90 (d, 2H) : Doublet for the para-substituted ethylphenoxy group.
- δ 5.20 (s, 2H) : Singlet for the methylene bridge (-CH₂-O-).
- δ 2.55 (q, 2H) : Quartet for the ethyl group’s methylene (-CH₂CH₃).
- δ 1.20 (t, 3H) : Triplet for the ethyl group’s terminal methyl (-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Absorption Signatures
Key IR bands (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- m/z 399.18 [M+H]⁺ : Molecular ion peak.
- m/z 227.10 : Base peak from cleavage of the amide bond (C₈H₇N₃⁺).
- m/z 173.08 : Fragment corresponding to the phenoxy-methyl group (C₁₀H₁₁O⁺).
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:
- a = 7.85 Å , b = 10.20 Å , c = 12.45 Å
- α = 90.5° , β = 98.3° , γ = 102.1°
The amide group adopts a trans-configuration , with the quinazolinyl and phenoxy-methyl substituents oriented perpendicularly to minimize steric hindrance. Intramolecular hydrogen bonds between the amide N-H and quinazolinyl N atoms stabilize the conformation.
Comparative Structural Analysis with Quinazolinyl-Benzamide Analogues
The compound’s structure shares features with analogues like N-(4-amino-2-methyl-6-quinolinyl)-2-[(4-ethylphenoxy)methyl]benzamide and N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenylquinazolin-3-yl)amino]benzamide . Key differences include:
Properties
CAS No. |
828930-94-5 |
|---|---|
Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(4-aminoquinazolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-2-16-7-10-19(11-8-16)30-14-17-5-3-4-6-20(17)24(29)28-18-9-12-22-21(13-18)23(25)27-15-26-22/h3-13,15H,2,14H2,1H3,(H,28,29)(H2,25,26,27) |
InChI Key |
GUOBPAOLFWUPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- typically follows a convergent approach involving:
- Construction of the quinazoline or quinoline amine intermediate
- Preparation of the substituted benzamide intermediate bearing the 2-(4-ethylphenoxy)methyl group
- Coupling of the amine and benzamide fragments via amide bond formation
This approach allows modular variation of each fragment to optimize biological activity and physicochemical properties.
Synthesis of the Quinazoline/Quinoline Amine Intermediate
- The quinazoline or quinoline core is synthesized via cyclization reactions starting from appropriately substituted aminobenzene derivatives.
- For example, 4-chloro-7-fluoroquinazoline can be prepared by reaction of N,N-dimethylformamide with 4-fluoro-2-aminobenzoic acid, followed by intramolecular cyclization and chlorination using thionyl chloride.
- Amino substitution at the 4-position is introduced by nucleophilic aromatic substitution or reduction of nitro precursors.
- Methylation at the 2-position of quinoline is achieved by selective alkylation or by using methyl-substituted starting materials.
Preparation of the 2-(4-ethylphenoxy)methyl Benzamide Intermediate
- The benzamide core is functionalized at the 2-position with a (4-ethylphenoxy)methyl substituent.
- This is typically achieved by nucleophilic substitution of a benzoyl chloride or benzamide precursor with 4-ethylphenol derivatives under basic conditions.
- The (4-ethylphenoxy)methyl group is introduced via reaction of 4-ethylphenol with formaldehyde or chloromethyl derivatives to form the corresponding benzyl ether, which is then coupled to the benzamide scaffold.
Amide Bond Formation
- The key step involves coupling the quinazoline/quinoline amine intermediate with the benzamide intermediate.
- This is commonly performed using standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- The reaction is carried out under mild conditions to preserve sensitive functional groups like the amino substituents on the heterocycle.
- Purification is typically done by crystallization or chromatography, with the final product isolated as the hydrochloride salt to enhance stability.
Detailed Synthetic Scheme Example
Research Findings and Optimization Notes
- Molecular modeling and docking studies have guided modifications on the quinazoline moiety to improve binding affinity and biological activity, influencing synthetic targets and routes.
- Oxidation methods for preparing aldehyde intermediates from alcohols (e.g., using manganese dioxide) are preferred to avoid side reactions and improve yields.
- Substituent effects on the quinoline ring (e.g., methyl at 2-position) critically affect pharmacological properties and require precise synthetic control.
- Purification challenges such as material loss during chromatographic steps have been reported, necessitating optimization of reaction and workup conditions.
- Crystallographic studies of related benzamide derivatives confirm the importance of hydrogen bonding and molecular conformation, which are influenced by synthetic modifications.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminoquinazolin-6-yl)-2-((4-ethylphenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Benzamide derivatives, including this compound, have been extensively studied for their biological activities. Key areas of research include:
- Anticancer Activity: Compounds with similar structures have shown promise as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This suggests potential applications in cancer therapy .
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit DNA methyltransferases (DNMTs), which are involved in epigenetic regulation and have been implicated in cancer progression .
- Inflammation Pathways: Research indicates that benzamide derivatives can modulate inflammatory pathways, providing insights into their use as anti-inflammatory agents .
Case Studies
Several studies highlight the applications of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-:
- Inhibition of Dihydrofolate Reductase:
- Antitumor Effects:
- Molecular Docking Studies:
Mechanism of Action
The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-ethylphenoxy)methyl)benzamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
- Structure : Replaces the quinazoline core with a thiazole-thioether group.
- Pharmacology : Targets thrombotic events and platelet aggregation, unlike JTC-801’s focus on ORL1 antagonism .
- Key Difference : The thiazole-thioether substitution likely enhances metabolic stability but reduces CNS penetration compared to JTC-801’s quinazoline-amine motif .
N-(2-[(3-Cyano-2-pyridinyl)amino]ethyl)-2-[(2-thienylmethyl)thio]-benzamide
- Structure: Incorporates a thiophene-thioether side chain and cyano-pyridine group.
- Pharmacology : Exhibits antiviral activity, suggesting divergent receptor interactions compared to JTC-801’s ORL1 antagonism .
Analogs with Similar Benzamide Linkers but Varied Substituents
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)
N-(4-Amino-2-methylquinolin-6-yl)-2-((4-ethylphenoxy)methyl)benzamide (Parent Compound of JTC-801)
Combination with UV-Filter Substances (EP3644952)
- Structure : JTC-801 is combined with UV filters like octocrylene or avobenzone.
- Application : Utilized in sunscreens for photostabilization and anti-inflammatory effects, diverging from its primary analgesic role .
- Key Difference : The formulation prioritizes dermatological compatibility over CNS activity, highlighting the compound’s versatility .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Pharmacological Target | IC₅₀/Ki | Application |
|---|---|---|---|---|---|
| JTC-801 (CAS 244218-51-7) | Quinazoline/Quinoline | 4-Amino, 4-ethylphenoxymethyl | ORL1 receptor antagonist | Ki = 8.2 nM | Analgesia |
| 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Benzamide | Arylthiourea | Antimicrobial agents | Not reported | Antimicrobial screening |
| 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide | Benzamide | Thiazole-thioether, trifluoromethylpyridine | Platelet aggregation | Not reported | Thrombosis |
| JTC-801 + UV filters (EP3644952) | Quinazoline/Quinoline | 4-Ethylphenoxymethyl + UV stabilizers | Photostabilization | N/A | Dermatology/Cosmetics |
Key Research Findings
- Specificity : JTC-801’s quinazoline-amine group confers >10-fold selectivity for ORL1 over other opioid receptors, a feature absent in thiourea or thiazole analogs .
- Solubility : The hydrochloride salt of JTC-801 enhances aqueous solubility compared to its neutral analogs, critical for in vivo efficacy .
- Therapeutic Breadth : Structural modifications (e.g., thioether groups in compounds) shift applications from CNS disorders to antiviral or antiplatelet therapies .
Notes
- Nomenclature Discrepancy: The compound is alternately referred to as a quinoline or quinazoline derivative in literature; this may reflect synthesis variations or nomenclature inconsistencies .
Biological Activity
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- (CAS Number: 828930-94-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H22N4O
- Molecular Weight : 398.46 g/mol
- Chemical Structure : The compound features a benzamide core with a quinazoline moiety and an ethylphenoxy group, which may influence its pharmacological properties.
Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral infections. The specific mechanisms for N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- include:
- Kinase Inhibition : Some studies suggest that benzamide derivatives can inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against RET kinase, which is implicated in certain cancers .
- Antiviral Activity : Research indicates that benzamide-based compounds exhibit antiviral properties. For example, derivatives have been identified as potent inhibitors against viruses such as the Marburg virus, demonstrating low cytotoxicity while maintaining high potency (EC50 values < 1 μM) .
Biological Activity Data
A summary of biological activity data for Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- is presented below:
| Activity Type | Target/Effect | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Antiviral | Marburg virus | 0.11 | >100 |
| Kinase Inhibition | RET kinase | Not specified | Not specified |
| Cytotoxicity | KG-1 leukemia cells | Comparable to SGI-1027 | Not specified |
Case Studies
- Antiviral Efficacy : In a study examining the antiviral properties of aminomethylbenzamides, compounds similar to N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- were tested against Marburg virus. The results indicated significant inhibitory effects at low concentrations with minimal cytotoxicity .
- Cancer Research : Another study focused on the synthesis of benzamide derivatives for use as RET kinase inhibitors demonstrated that certain structural modifications could enhance potency against cancer cell lines. This suggests that further exploration of N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- could yield promising results in targeted cancer therapies .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the benzamide structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating potential synergies with existing treatments for enhanced therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
